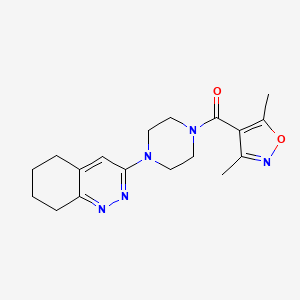

(3,5-Dimethylisoxazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

描述

This compound is a heterocyclic methanone derivative featuring a 3,5-dimethylisoxazole moiety linked via a carbonyl group to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. The isoxazole ring contributes to metabolic stability, while the tetrahydrocinnolinyl-piperazine system may enhance binding affinity to specific biological targets, such as serotonin or dopamine receptors .

属性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12-17(13(2)25-21-12)18(24)23-9-7-22(8-10-23)16-11-14-5-3-4-6-15(14)19-20-16/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGAUTKNPHBLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of this compound are currently unknown. It has been hypothesized that it might interact with targets other than brd4, potentially interfering with cellular DNA damage repair mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the potential interaction with cellular DNA damage repair mechanisms, it could be inferred that it may influence pathways related to DNA repair and cell cycle regulation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential interaction with cellular DNA damage repair mechanisms, it could be speculated that it may influence cell survival and proliferation.

生物活性

The compound (3,5-Dimethylisoxazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that integrates an isoxazole ring and a tetrahydro-cinnoline moiety. This combination may contribute to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

Structural Overview

The compound features:

- An isozazole ring , which is known for its significant biological activity due to its ability to interact with various biological targets.

- A tetrahydro-cinnoline group , which can enhance the pharmacological properties of the compound.

Biological Activity Predictions

The biological activities of this compound can be predicted using computational models such as the Prediction of Activity Spectra for Substances (PASS) program. This model assesses structural features to forecast potential pharmacological effects.

Key Biological Activities

- Antimicrobial Activity : Isoxazole derivatives often display antimicrobial properties, making them suitable candidates for developing new antibiotics.

- CNS Activity : Compounds with piperazine moieties are frequently explored for their central nervous system (CNS) effects, indicating potential in treating neurological disorders.

- Antitumor Potential : Similar compounds have shown activity against various cancer cell lines, suggesting that this compound may also possess antitumor properties.

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps that must be optimized for yield and purity:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Formation of isoxazole | Heat with appropriate reagents |

| 2 | Coupling with piperazine | Use of coupling agents under controlled temperature |

| 3 | Final purification | Recrystallization or chromatography |

Interaction Studies

Interaction studies are essential for understanding how the compound behaves in biological systems. These studies typically involve:

- Binding assays to determine affinity for biological targets.

- Mechanism of action studies to elucidate how the compound exerts its effects.

Comparative Analysis

A comparison with similar compounds highlights unique features and potential advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)methanone | Isoxazole + Tetrahydro Framework | Antimicrobial, CNS agent |

| 2-Methylisoxazole | Simple Isolated Isoxazole | Neuroactive |

| 6-Aminocycloheptapyrimidine | Cycloheptapyrimidine | Antitumor |

| 4-(3-chloro-4-fluorophenyl)-3-methylisoxazole | Isoxazole + Fluorinated Phenyl | Antibacterial |

This table illustrates that the unique structure of (3,5-Dimethylisoxazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone may confer distinct biological activities not commonly found in structurally similar compounds.

Case Studies and Research Findings

Recent studies have demonstrated various biological activities associated with isoxazole derivatives:

- Antimicrobial Studies : Research indicates that compounds featuring isoxazole rings exhibit significant antimicrobial activity against a range of pathogens.

- CNS Activity Evaluation : In vivo studies have shown that certain piperazine derivatives can modulate neurotransmitter systems effectively.

- Antitumor Efficacy : Several isoxazole-based compounds have been evaluated in preclinical cancer models, revealing promising antitumor effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare (3,5-Dimethylisoxazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone with analogous compounds from the provided evidence.

Table 1: Structural and Functional Comparisons

Key Findings:

Heterocyclic Core Variations: The target compound’s tetrahydrocinnolinyl-piperazine core distinguishes it from benzoate derivatives (e.g., I-6230, I-6273), which prioritize pyridazine or isoxazole-phenethyl scaffolds. The cinnoline system may confer unique π-π stacking interactions with aromatic residues in receptor binding pockets .

Substituent Effects: The 3,5-dimethylisoxazole group in the target compound contrasts with the 3-methylisoxazole in I-6373 and I-6473. Dimethylation may enhance steric hindrance, affecting binding pocket accessibility. Ethyl ester groups in I-6230–I-6473 improve solubility but may limit blood-brain barrier (BBB) penetration compared to the methanone linkage in the target compound.

Thioether (I-6373) and ether (I-6473) linkages in benzoate derivatives enhance stability but lack the piperazine spacer, which is critical for conformational flexibility in receptor binding.

常见问题

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Coupling reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or amide bond formation under reflux conditions. For example, analogous procedures involve refluxing precursors in ethanol or DMF/EtOH mixtures (2–4 hours), followed by recrystallization .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (DMF/EtOH) are standard for isolating high-purity products. Purity validation via TLC or HPLC is critical .

- Key Considerations : Monitor reaction progress using NMR or LC-MS to confirm intermediate formation. Control temperature and solvent polarity to minimize byproducts .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., isoxazole and tetrahydrocinnoline moieties). Compare chemical shifts with analogous compounds (e.g., δ 2.17 ppm for methyl groups in isoxazole rings) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Physicochemical Properties :

- Solubility : Test in DMSO, ethanol, and aqueous buffers. Piperazine-containing compounds often exhibit pH-dependent solubility .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?

Methodological Answer:

- Comparative SAR Analysis : Compare bioactivity data of analogs (e.g., substituted piperazine-cinnoline derivatives). For example, fluorophenyl or methoxyphenyl substituents may alter receptor binding affinity .

- Mechanistic Studies :

- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by replicating experiments under standardized protocols .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction :

- Use tools like SwissADME or ADMETLab to estimate permeability (e.g., logP), metabolic stability (CYP450 interactions), and bioavailability .

- Toxicity risk assessment (e.g., Ames test predictions) via ProTox-II or Derek Nexus .

- Molecular Dynamics (MD) Simulations :

Q. How should researchers design in vivo studies to evaluate therapeutic potential while minimizing confounding variables?

Methodological Answer:

- Animal Model Selection :

- Use disease-specific models (e.g., rodent models of inflammation or cancer) with genetically controlled backgrounds.

- Include positive and negative controls (e.g., known inhibitors/agonists) .

- Dosing Regimens :

- Conduct pharmacokinetic studies (IV, oral) to determine optimal dosing intervals and bioavailability.

- Monitor plasma half-life and tissue distribution via LC-MS/MS .

- Endpoint Analysis :

- Combine behavioral, biochemical (e.g., cytokine levels), and histopathological assessments.

- Use blinded scoring to reduce bias .

Q. What strategies are recommended for analyzing conflicting data in solubility or stability studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature) to isolate variability sources.

- Advanced Analytical Techniques :

- Use dynamic light scattering (DLS) to detect aggregation in solubility studies.

- Employ differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .

- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to identify significant factors (pH, excipients) influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。